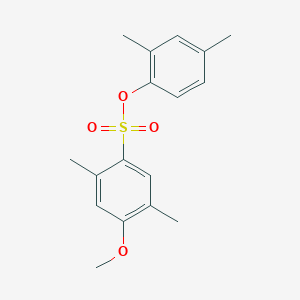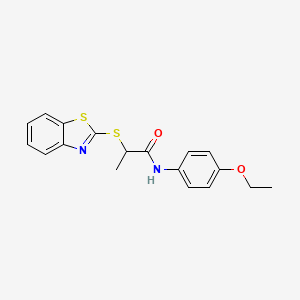![molecular formula C16H19NO4 B4064543 N-(2-furylmethyl)-4,7,7-trimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B4064543.png)
N-(2-furylmethyl)-4,7,7-trimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carboxamide
Übersicht
Beschreibung
N-(2-furylmethyl)-4,7,7-trimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carboxamide, also known as FTI-277, is a small molecule inhibitor of farnesyltransferase, an enzyme that plays an important role in the post-translational modification of proteins. FTI-277 has been extensively studied for its potential use in cancer treatment due to its ability to inhibit the activity of the oncogenic protein Ras, which is frequently mutated in various types of cancer.
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Activity
Synthesis and Biological Activities : The synthesis of N-substituted derivatives, including those structurally related to N-(2-furylmethyl)-4,7,7-trimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carboxamide, has shown that certain compounds exhibit strong hypotensive and bradycardiac activities in animal models, alongside weak infiltration anesthesia and antiarrhythmic activity. This indicates a potential for the development of new therapeutic agents based on structural modifications of such compounds (A. Ranise et al., 1982).
Mechanistic Insights in Chemical Reactions : Studies on the opening of epoxides with trimethylsilyl cyanide - zinc iodide provide mechanistic insights, demonstrating the complexity and versatility of reactions involving bicyclic compounds similar to this compound. Such research is fundamental for understanding reaction pathways and optimizing synthetic methods (P. G. Gassman et al., 1986).
Material Science and Environmental Applications
Antifouling Properties of Polyamide Membranes : Research on the improvement of antifouling properties of polyamide nanofiltration membranes indicates the relevance of chemical modifications, such as those involving carboxamide groups, in enhancing the performance and durability of filtration membranes. This is crucial for water treatment and environmental protection (Yinghui Mo et al., 2012).
Fluorescence Quenching Studies : Studies on the fluorescence quenching of biologically active carboxamide by aniline and carbon tetrachloride in different solvents using S–V plots highlight the importance of understanding the interactions between organic compounds and potential environmental contaminants. Such studies contribute to the field of environmental monitoring and safety assessment (N. R. Patil et al., 2012).
Advanced Organic Synthesis and Heterocyclic Chemistry
- Synthesis of Fujenoic Acid : Research on the synthesis of fujenoic acid, where a furyl-containing intermediate plays a crucial role, showcases the application of furyl derivatives in the synthesis of complex organic molecules. This underscores the utility of such compounds in organic synthesis and drug development (Tadahiro Kato et al., 1977).
Eigenschaften
IUPAC Name |
N-(furan-2-ylmethyl)-4,7,7-trimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO4/c1-14(2)15(3)6-7-16(14,12(19)11(15)18)13(20)17-9-10-5-4-8-21-10/h4-5,8H,6-7,9H2,1-3H3,(H,17,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNYQXSOYJGYJNC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2(CCC1(C(=O)C2=O)C(=O)NCC3=CC=CO3)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-(diethylamino)ethyl]-2-iodobenzamide hydrochloride](/img/structure/B4064486.png)
![2-{[3-cyano-4-(4-hydroxy-3-methoxyphenyl)-5-oxo-1,4,5,6,7,8-hexahydro-2-quinolinyl]thio}-N-(4-fluorophenyl)acetamide](/img/structure/B4064495.png)

![benzyl 5-cyano-4-(2-furyl)-2-methyl-6-({2-[(4-nitrophenyl)amino]-2-oxoethyl}thio)-1,4-dihydro-3-pyridinecarboxylate](/img/structure/B4064504.png)
![2,4-dichloro-N-[4-chloro-2-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B4064509.png)
![N-(2-benzoyl-4-nitrophenyl)-2-[4-(2-furoyl)-1-piperazinyl]acetamide](/img/structure/B4064513.png)
![N-benzyl-2-{[3-cyano-4-(2,3-dichlorophenyl)-5-oxo-1,4,5,6,7,8-hexahydro-2-quinolinyl]thio}acetamide](/img/structure/B4064517.png)
![2-[(2-chlorobenzyl)thio]-4-(4-ethoxyphenyl)-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile](/img/structure/B4064533.png)
![N-methyl-2-nitro-5-[4-(2-thienylcarbonyl)-1-piperazinyl]aniline](/img/structure/B4064535.png)
![5-[(1-naphthyloxy)methyl]-N-(3-pyridinylmethyl)-2-furamide](/img/structure/B4064536.png)

![4-(4-methylphenyl)-2-{5-[4-(methylsulfonyl)-1-piperazinyl]-2-nitrophenyl}-1(2H)-phthalazinone](/img/structure/B4064557.png)
![1-[(3,4-dichlorophenyl)sulfonyl]-2-methyl-4-(4-nitrophenyl)piperazine](/img/structure/B4064562.png)
![methyl 6-{[2-(benzylamino)-2-oxoethyl]thio}-5-cyano-4-(2-ethoxyphenyl)-2-methyl-1,4-dihydro-3-pyridinecarboxylate](/img/structure/B4064569.png)
